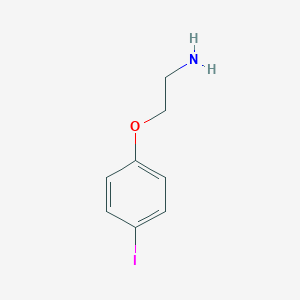

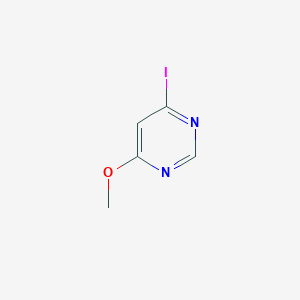

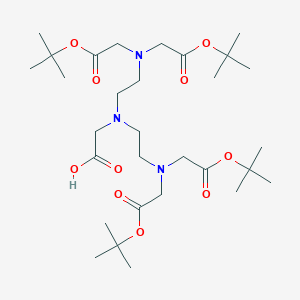

![molecular formula C7H7N3O2 B178762 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 135830-16-9](/img/structure/B178762.png)

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

描述

The compound "1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid" is a derivative of imidazo[1,2-b]pyrazole, which is a heterocyclic aromatic organic compound. This class of compounds has been the subject of various studies due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyrazole derivatives has been explored through various methods. One approach involves an acid-catalyzed one-pot three-component reaction, which has been used to synthesize a new series of N-alkyl-2-aryl-5H-imidazo[1,2-b]pyrazoles, yielding a library of products in moderate to good yields . Another study reports the synthesis of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its derivatives, which were tested for antituberculotic activity, indicating the potential for therapeutic applications .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyrazole derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound, 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]pyrazole, was determined by single-crystal X-ray diffraction, revealing its triclinic system and space group . This detailed structural information is crucial for understanding the compound's properties and interactions.

Chemical Reactions Analysis

Imidazo[1,2-b]pyrazole derivatives undergo various chemical reactions, which are essential for their functionalization and potential applications. Carbodesilylation reactions have been used to synthesize hydroxyalkyl-substituted imidazoles and acylimidazoles . Additionally, the Willgerodt-Kindler reaction has been investigated for the synthesis of certain imidazo[1,2-b]pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyrazole derivatives are influenced by their molecular structure. For example, the crystallographic study mentioned earlier provides insights into the density and molecular geometry of the compound . The solvatochromism observed in some imidazo[1,2-a]pyrazin-3(7H)-one derivatives suggests interactions with solvent molecules, which could affect their solubility and stability .

Case Studies

Several studies have evaluated the biological activities of imidazo[1,2-b]pyrazole derivatives. Compounds with this core structure have been tested for antioxidant and antimicrobial activities, with some showing high activity against various pathogens . Another study found that 2,3-dihydro-1H-imidazo[1,2-b]pyrazole inhibits DNA synthesis in animal cells, which could have implications for cancer research . Additionally, the antiinflammatory activity of methyl-substituted imidazo[1,2-a]pyrazine derivatives has been compared with that of indomethacin, a known antiinflammatory drug .

科学研究应用

-

Scientific Field: Medicinal Chemistry

- Application : The compound is a part of the imidazole group, which is known for its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .

- Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

-

Scientific Field: Organic Chemistry

- Application : The compound can be used in the synthesis of an isostere of the indolyl drug pruvanserin .

- Methods of Application : The functionalization methods were used in the synthesis .

- Results or Outcomes : Comparative assays between the original drug and the isostere showed that a substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole results in a significantly improved solubility in aqueous media .

属性

IUPAC Name |

1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-9-2-3-10-6(9)5(4-8-10)7(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJYHHCMCASXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN2C1=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |

CAS RN |

135830-16-9 | |

| Record name | 1-methyl-1H-pyrazolo[1,5-a]imidazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

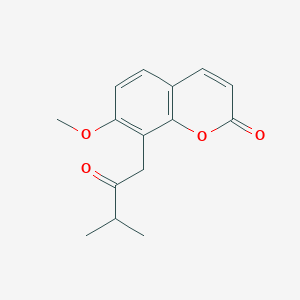

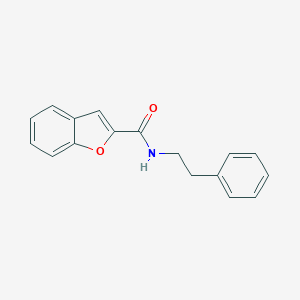

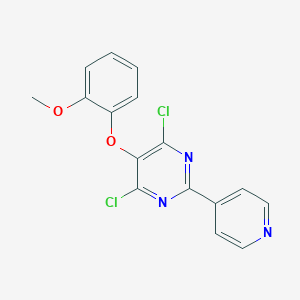

![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate](/img/structure/B178689.png)

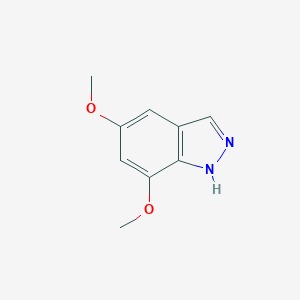

![3-((3aS,4R,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B178723.png)